molecular formula C18H17ClN2O7S B4760217 2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid

2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid

Cat. No.: B4760217
M. Wt: 440.9 g/mol
InChI Key: HUZGWODQAHXYEE-UHFFFAOYSA-N
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Description

2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid is a complex organic compound with a molecular formula of C16H17ClN2O6S

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid typically involves multiple steps, including the formation of intermediate compounds. One common synthetic route involves the following steps:

    Formation of the thienyl intermediate: This step involves the reaction of 4-methyl-2-thiophenecarboxylic acid with methanol and a suitable catalyst to form the methyl ester.

    Introduction of the chloroanilino group: The methyl ester is then reacted with 4-chloroaniline in the presence of a coupling agent to form the chloroanilino intermediate.

    Formation of the final compound: The chloroanilino intermediate is then reacted with ethyl oxalyl chloride and a base to form the final compound, this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The chloroanilino group can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols to form substituted products.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.

    Reduction: Reduced derivatives with fewer oxygen-containing functional groups.

    Substitution: Substituted products with new functional groups replacing the chloroanilino group.

Scientific Research Applications

2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials or as a precursor for the synthesis of industrial chemicals.

Mechanism of Action

The mechanism of action of 2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid is not well-documented. it is believed to interact with specific molecular targets and pathways, potentially involving enzyme inhibition or receptor binding. Further research is needed to elucidate the exact mechanism by which this compound exerts its effects.

Comparison with Similar Compounds

Similar Compounds

    4-chloroaniline: A simpler compound with a similar chloroanilino group.

    Methoxycarbonyl derivatives: Compounds with similar methoxycarbonyl functional groups.

    Thienyl derivatives: Compounds containing the thienyl group.

Uniqueness

2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid is unique due to its combination of functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

2-[2-[[5-[(4-chlorophenyl)carbamoyl]-3-methoxycarbonyl-4-methylthiophen-2-yl]amino]-2-oxoethoxy]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17ClN2O7S/c1-9-14(18(26)27-2)17(21-12(22)7-28-8-13(23)24)29-15(9)16(25)20-11-5-3-10(19)4-6-11/h3-6H,7-8H2,1-2H3,(H,20,25)(H,21,22)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUZGWODQAHXYEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)NC(=O)COCC(=O)O)C(=O)NC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17ClN2O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 2
2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 3
2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 4
2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 5
Reactant of Route 5
2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid
Reactant of Route 6
Reactant of Route 6
2-(2-{[5-[(4-chloroanilino)carbonyl]-3-(methoxycarbonyl)-4-methyl-2-thienyl]amino}-2-oxoethoxy)acetic acid

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